molecular formula C6H2Cl3NO2 B044141 2,4,5-Trichloronitrobenzene CAS No. 89-69-0

2,4,5-Trichloronitrobenzene

Cat. No.: B044141
CAS No.: 89-69-0
M. Wt: 226.4 g/mol
InChI Key: IBRBMZRLVYKVRF-UHFFFAOYSA-N
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Description

2,4,5-Trichloronitrobenzene is an organic compound with the molecular formula C6H2Cl3NO2. It is a white to light yellow crystalline solid that is primarily used as an intermediate in the synthesis of various chemicals, including dyes, pesticides, and pharmaceuticals . This compound is known for its strong oxidizing properties and toxicity, making it a substance that requires careful handling and storage.

Mechanism of Action

Target of Action

It’s known that this compound can cause the formation of methemoglobin when absorbed into the body .

Mode of Action

2,4,5-Trichloronitrobenzene is an irritant and may be harmful by inhalation, ingestion, or skin absorption . When absorbed into the body, it leads to the formation of methemoglobin, which in sufficient concentration causes cyanosis . Cyanosis is a condition characterized by a bluish or purplish discoloration of the skin and mucous membranes due to high levels of deoxygenated hemoglobin in the blood or a structural abnormality in the hemoglobin molecule.

Biochemical Pathways

The degradation of this compound proceeds via dioxygenation of the aromatic nuclei, furnishing 3,4,6-trichlorocatechol . The intermediary cis-3,4,6-trichloro-1,2-dihydroxycyclohexa-3,5-diene (TCB dihydrodiol) formed from this compound is rearomatized by an NAD-dependent dihydrodiol dehydrogenase activity . Subsequent ortho cleavage is catalyzed by a type II catechol 1,2-dioxygenase producing the corresponding 2,3,5-trichloromuconate which is channeled into the tricarboxylic acid pathway via an ordinary degradation sequence, which in the present case included 2-chloro-3-oxoadipate .

Pharmacokinetics

It’s known that this compound is insoluble in water , which could affect its absorption and distribution in the body. Its density is 1.79, and it has a melting point of 52-57 °C .

Result of Action

The primary result of this compound action is the formation of methemoglobin, leading to cyanosis if the concentration is sufficient . This compound is also an irritant and may cause eye and skin irritation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s insoluble in water , which could affect its distribution in aquatic environments. It’s also probably combustible , indicating that it could degrade in high-temperature environments. Furthermore, it’s incompatible with strong bases and strong oxidizing agents , suggesting that its stability and action could be affected in environments containing these substances.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,5-Trichloronitrobenzene can be synthesized through the nitration of 1,2,4-trichlorobenzene. The process involves the following steps :

    Reactants: 1,2,4-trichlorobenzene, concentrated sulfuric acid, and concentrated nitric acid.

    Reaction Conditions: The reaction is carried out at a controlled temperature, typically not exceeding 50°C. The nitration mixture is slowly added to the 1,2,4-trichlorobenzene under stirring.

    Isolation: After the reaction is complete, the mixture is poured into ice water to precipitate the product. The solid is then filtered, washed, and recrystallized from ethanol to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trichloronitrobenzene undergoes various chemical reactions, including:

    Reduction: It can be reduced to 2,4,5-trichloroaniline using reducing agents like iron powder and hydrochloric acid.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: Although less common, it can undergo oxidation under specific conditions to form different products.

Common Reagents and Conditions:

    Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used under controlled conditions.

Major Products:

Scientific Research Applications

2,4,5-Trichloronitrobenzene has several applications in scientific research:

Comparison with Similar Compounds

  • 2,3,4-Trichloronitrobenzene
  • 2,4,6-Trichloronitrobenzene
  • 3,4,5-Trichloronitrobenzene

Comparison:

Properties

IUPAC Name

1,2,4-trichloro-5-nitrobenzene
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InChI

InChI=1S/C6H2Cl3NO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H
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InChI Key

IBRBMZRLVYKVRF-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)[N+](=O)[O-]
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Molecular Formula

C6H2Cl3NO2
Record name 2,4,5-TRICHLORONITROBENZENE
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DSSTOX Substance ID

DTXSID5026203
Record name 2,4,5-Trichloronitrobenzene
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Molecular Weight

226.4 g/mol
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Physical Description

Prisms or needles in alcohol; yellow powder. (NTP, 1992), Yellow solid; [CAMEO] Light yellow solid; [Sigma-Aldrich MSDS]
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Boiling Point

550 °F at 760 mmHg (NTP, 1992)
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Flash Point

greater than 230 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 61 °F (NTP, 1992)
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Density

1.79 at 73 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

0.000792 [mmHg]
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CAS No.

89-69-0
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Melting Point

135 to 136 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

A mixture of 300 ml concentrated H2SO4 (98%) and 150 ml concentrated HNO3 (90%) was prepared in a 2 liter flask equipped with an agitator, thermometer, and dropping funnel. A total of 90.8 gm of 1,2,4-trichlorobenzene (0.5 mol) was added to the acid mixture at 70°-90° C. over a 1 hour period of time. The reaction was maintained at this temperature for 2 to 3 hours or until analysis of the reaction mixture showed the reaction to be complete. Work-up of the product involved addition of 1 liter of cold water to the reaction mass while maintaining a temperature from 55°-65° C. Separation of the organic and aqueous layers gave the desired product, 1,2,4-trichloro-5-nitrobenzene. Crude yield is 95-98% of theory with an isomer purity of 91-95%. Subsequent reactions outlined in Example 1 show this material to be suitable for preparation of TCDD free 2,4,5-TCP and 2,4,5-T.
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
90.8 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2723 gm (15.0 mols) of 1,2,4-trichlorobenzene were added to 7350 gm (105 mols) of 90% fuming nitric acid at 40° C. over a 3 hour period. The reaction mixture was held at 40° C. for one hour and worked up by the addition of 3700 ml of H2O while maintaining a temperature of 55°-60° C., and separating the waste acid. Two additional washes with 2000 ml of hot (55° C.) water and 1000 ml of 10% sodium bicarbonate solution followed by a phase separation gave 3316 gm (14.64 mols) of crude 1,2,4-trichloro-5-nitrobenzene. An additional 33 gm product was recovered from the waste acid when cooled and filtered.
Quantity
2723 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3700 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 2,4,5-Trichloronitrobenzene in chemical synthesis?

A1: this compound serves as a key intermediate in the synthesis of various chemical compounds. For instance, it can be used to produce 3,5-difluoroaniline, a valuable compound in pharmaceutical and agrochemical industries []. Additionally, it can be transformed into 2,4-difluoroaniline and 1,3-difluorobenzene, further expanding its synthetic utility [].

Q2: How is the gamma-isomer of Benzene Hexachloride (BHC) related to this compound?

A2: Researchers explored the conversion of inactive BHC isomers into valuable compounds to reduce the residual toxicity associated with organochlorine pesticides like BHC [, ]. This process involves several steps, with this compound being a key intermediate. The synthesis starts with the isolation of the gamma-isomer from technical BHC and proceeds through the formation of 1,2,4-trichlorobenzene, which is then converted to this compound [, ].

Q3: What are the environmental concerns associated with this compound and related chlorinated benzenes?

A3: Chlorinated benzenes, including this compound, raise environmental concerns due to their persistence and potential toxicity. Research indicates that certain Pseudomonas strains can degrade chlorinated benzenes like 1,2,4-trichlorobenzene and 1,2,4,5-tetrachlorobenzene, offering a potential bioremediation strategy []. These strains utilize these compounds as a carbon and energy source, breaking them down and releasing chloride ions [].

Q4: How does the structure of this compound affect its Nuclear Magnetic Resonance (NMR) spectra?

A4: Studies on the NMR spectra of oriented molecules reveal that this compound exhibits "deceptive simplicity" in its spectra []. This phenomenon arises from the degeneracy of subspectra, meaning that certain spectral lines overlap, leading to a simpler appearance than expected based on the molecule's complexity [].

Q5: What insights did in vitro nephrotoxicity studies provide about this compound and its isomer, 2,4,6-Trichloronitrobenzene?

A5: In vitro research using isolated rat renal cortical cells investigated the nephrotoxic potential of this compound and its isomer, 2,4,6-Trichloronitrobenzene []. Results showed that 2,4,6-Trichloronitrobenzene exhibited higher nephrotoxicity than this compound []. The study also suggested that free radicals contribute to the nephrotoxicity of both isomers [].

Q6: What strategies can be employed to improve the synthesis of 2,4-difluoroaniline from this compound?

A6: Researchers achieved a significant improvement in the synthesis of 2,4-difluoroaniline from this compound by employing potassium fluoride (KF) []. This method offers a more cost-effective route compared to using the expensive 1,3-dichlorobenzene as a starting material [].

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